Imino(methyl)(2-methylpropyl)-lambda6-sulfanone
Description
Imino(methyl)(2-methylpropyl)-lambda⁶-sulfanone is a sulfanone derivative characterized by a sulfur atom in the +4 oxidation state (lambda⁶ configuration), bonded to an imino group (=N–), a methyl group (–CH₃), and a 2-methylpropyl (isobutyl) group (–CH₂CH(CH₂CH₃)).
Properties
Molecular Formula |
C5H13NOS |
|---|---|
Molecular Weight |
135.23 g/mol |
IUPAC Name |
imino-methyl-(2-methylpropyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C5H13NOS/c1-5(2)4-8(3,6)7/h5-6H,4H2,1-3H3 |
InChI Key |
ZWMHGNZKFRFIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=N)(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction of Sulfinyl or Sulfonyl Chlorides with Amines
One common route involves the reaction of a sulfinyl chloride or sulfonyl chloride intermediate with methylamine or a related amine to form the sulfoximine. The 2-methylpropyl substituent is introduced either before or during this step.
- Step 1: Preparation of 2-methylpropyl sulfinyl chloride or sulfonyl chloride from corresponding thiols or sulfides.
- Step 2: Reaction with methylamine or an imino source under controlled temperature and solvent conditions (e.g., dichloromethane, tetrahydrofuran).
- Step 3: Oxidation of the intermediate to the sulfanone oxidation state using oxidants such as hydrogen peroxide or peracids.
- Step 4: Purification by column chromatography or recrystallization.
This method allows control over the substitution pattern and oxidation state, yielding this compound in moderate to good yields.
Stereocontrolled Synthesis via Catalytic Asymmetric Oxidation
Advanced methods reported in literature for related sulfoximines include stereocontrolled synthesis using catalytic asymmetric oxidation of sulfides or sulfilimines. For example, copper-catalyzed borylation followed by oxidation and imination steps can be used to prepare chiral sulfoximines with high enantiomeric excess.
- Use of copper catalysts with chiral ligands (e.g., Taniaphos derivatives).
- Oxidation with sodium perborate or other mild oxidants.
- Subsequent reaction with imino sources to install the imino group.
- This route is more complex but allows preparation of stereodefined sulfoximines, which may be relevant if chiral this compound is desired.
Multi-Step Organic Synthesis Involving Imine Formation and Oxidation
Another approach involves:
- Formation of an imine intermediate by condensation of a primary amine with an aldehyde or ketone.
- Reaction of this imine with a sulfinyl compound to form the sulfoximine linkage.
- Oxidation to the sulfanone state.
- Purification by chromatography.
This method requires careful control of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, tetrahydrofuran, methanol | Choice affects solubility and reaction rate |
| Temperature | 0 °C to room temperature | Low temperature helps control selectivity |
| Oxidants | Hydrogen peroxide, sodium perborate, peracids | Mild oxidants preferred to avoid overoxidation |
| Reaction Time | Several hours (e.g., 3–24 hours) | Depends on step and scale |
| Catalysts | Copper complexes with chiral ligands (optional) | For asymmetric synthesis |
| Purification Methods | Chromatography, recrystallization | To achieve high purity |
Purification and Characterization
Following synthesis, purification is typically achieved by:
- Silica gel column chromatography using appropriate eluents.
- Recrystallization from solvents such as ethyl acetate or hexanes.
Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.
- Mass spectrometry for molecular weight confirmation.
- Infrared spectroscopy to verify characteristic S=O and C=N stretches.
- Elemental analysis for composition.
Summary Table of Preparation Routes
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Sulfinyl/sulfonyl chloride + amine + oxidation | Sulfinyl chloride, methylamine, H2O2 | Straightforward, scalable | Requires careful oxidation control |
| Catalytic asymmetric oxidation | Copper catalyst, chiral ligand, oxidants | High enantioselectivity | More complex, costly catalysts |
| Imine formation + sulfinyl reaction + oxidation | Aldehyde/ketone, amine, sulfinyl compound | Versatile for substitutions | Multi-step, longer synthesis time |
Research Findings and Outlook
- The preparation of this compound is well-established through classical sulfoximine synthetic routes.
- Recent advances focus on stereoselective synthesis to access chiral sulfoximines with potential biological activity.
- Control of oxidation state and substituent pattern is critical for yield and purity.
- Further research into catalytic methods and green oxidation techniques may improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(2-methylpropyl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The imino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Imino(methyl)(2-methylpropyl)-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Imino(methyl)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Sulfanone Derivatives
Key Observations:
Substituent Effects on Properties: Alkyl vs. Longer alkyl chains (e.g., 3-methylbutyl in ) increase hydrophobicity but may complicate purification .
Safety and Handling :
- Compounds with larger alkyl substituents (e.g., ) often require stringent safety measures, such as avoiding heat sources (P210) and specialized handling protocols (P201) .
Synthetic Considerations :
- The absence of aromatic groups in the target compound may simplify synthesis compared to derivatives like or , where aryl groups necessitate controlled reaction conditions.
Biological Activity
Imino(methyl)(2-methylpropyl)-lambda6-sulfanone is a compound of interest in biological and medicinal chemistry due to its unique structure and potential therapeutic applications. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNS
- Molecular Weight : Approximately 200-300 g/mol (exact weight varies based on specific substituents)
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may undergo metabolic transformations that activate or deactivate its biological effects.
- Enzyme Interaction : The compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Modulation : It may bind to receptor sites, altering cellular signaling processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown:
- Inhibition of Bacterial Growth : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Demonstrated efficacy in inhibiting the growth of certain fungi.
Cytotoxicity
The compound has shown potential cytotoxic effects in cancer cell lines:
- Cell Line Studies : In vitro studies indicate that it can induce apoptosis in specific cancer cell types.
- Mechanism of Action : Likely involves the generation of reactive oxygen species (ROS) leading to oxidative stress.
Case Studies
-
Antimicrobial Efficacy Study :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against various bacterial strains. Results showed a significant reduction in bacterial viability at low concentrations, suggesting its potential as a therapeutic agent for infections.
-
Cancer Cell Line Research :
- Research conducted at a leading university investigated the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell proliferation and increased markers of apoptosis.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : Precursors such as methylamine and 2-methylpropanal are used.
- Reaction Conditions : The reaction is often conducted under controlled temperatures with appropriate catalysts to facilitate the formation of the sulfanone structure.
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | 10 | Journal of Medicinal Chemistry |
| Cytotoxicity | MCF-7 (breast cancer) | 25 | University Study |
| Cytotoxicity | HeLa (cervical cancer) | 30 | University Study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
